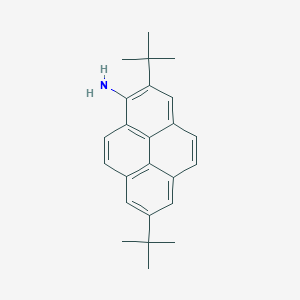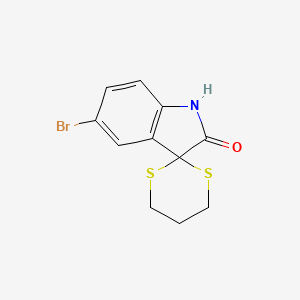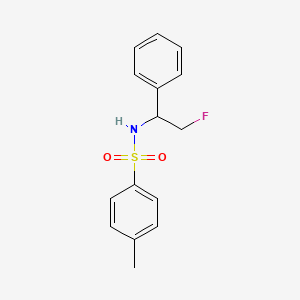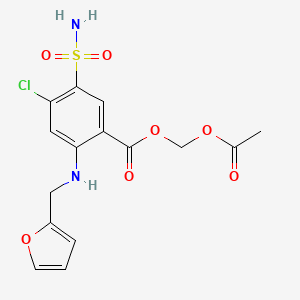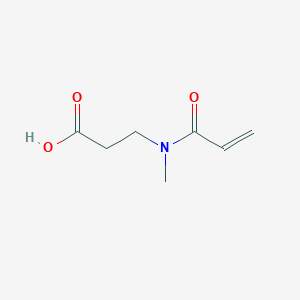
N-Acryloyl-N-methyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acryloyl-N-methyl-beta-alanine is a derivative of beta-alanine, an amino acid that is not incorporated into proteins but is important in the biosynthesis of other compounds. This compound is characterized by the presence of an acryloyl group and a methyl group attached to the nitrogen atom of beta-alanine. It is used in various fields, including polymer chemistry and biomedical research, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acryloyl-N-methyl-beta-alanine typically involves the reaction of beta-alanine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-Acryloyl-N-methyl-beta-alanine can undergo various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamide derivatives, which are useful in various applications such as hydrogels and drug delivery systems.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the acryloyl group under mild conditions.
Major Products:
Substitution Reactions: Various substituted derivatives with potential biological activities.
Scientific Research Applications
N-Acryloyl-N-methyl-beta-alanine has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers with unique properties, such as thermo-responsive hydrogels.
Biomedical Research: Its derivatives are explored for drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Material Science: It is used in the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-Acryloyl-N-methyl-beta-alanine and its derivatives depends on their specific application. For instance:
Comparison with Similar Compounds
N-Acryloyl-beta-alanine: Similar structure but without the methyl group on the nitrogen atom.
N-Methyl-beta-alanine: Lacks the acryloyl group, making it less reactive in polymerization reactions.
Uniqueness: N-Acryloyl-N-methyl-beta-alanine is unique due to the presence of both the acryloyl and methyl groups, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of specialized polymers and materials .
Properties
CAS No. |
658687-97-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-[methyl(prop-2-enoyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8(2)5-4-7(10)11/h3H,1,4-5H2,2H3,(H,10,11) |
InChI Key |
BKGPMRISIFTLAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


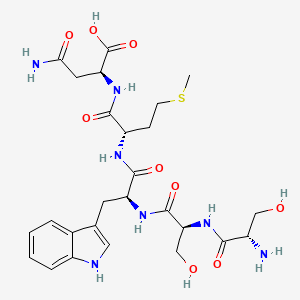
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)

stannane](/img/structure/B12542085.png)


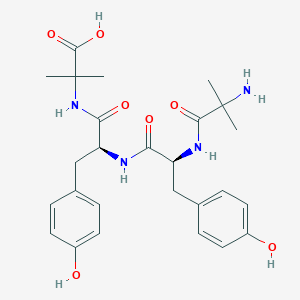

![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
